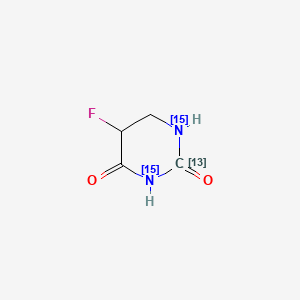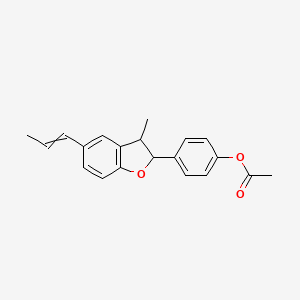
Conocarpan acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Conocarpan acetate is a compound isolated from the wood of Conocarpus erectus . Its molecular formula is C20H20O3, and it has a molecular weight of 308.37 .
Synthesis Analysis
The synthesis of Conocarpan has been described in several studies . One approach is based on formal radical cyclization onto a benzene ring, involving a 5-exo-trigonal closure onto a double bond restrained within a 6-membered ring . Another route, which is shorter, is based on 5-exo-trigonal cyclization of an aryl radical onto a pendant terminal double bond .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as atomic pair distribution function (PDF) analysis . This method is a powerful approach to study short- and intermediate-range order in materials on the nanoscale .Aplicaciones Científicas De Investigación
Antinociceptive Properties : Silva et al. (2010) found that compounds including Conocarpan from Piper solmsianum leaves possess significant antinociceptive properties, suggesting potential for pain management applications (Silva et al., 2010).
Antibacterial Activity : Pessini et al. (2003) demonstrated that Conocarpan shows strong antibacterial activity against certain bacteria like Staphylococcus aureus and Bacillus subtilis, supporting its traditional use in treating bacterial infections (Pessini et al., 2003).
Phytochemical Analysis : Felipe et al. (2006) developed a method for the quantitative determination of Conocarpan in Piper regnellii, highlighting the importance of Conocarpan in phytochemical analysis (Felipe et al., 2006).
Antibacterial Compounds Isolation : Septama & Panichayupakaranant (2015) isolated antibacterial compounds including Conocarpan from Artocarpus heterophyllus, indicating its potential in antibacterial drug development (Septama & Panichayupakaranant, 2015).
Antifungal Activity : Freixa et al. (2001) identified Conocarpan as one of the antifungal neolignans isolated from Piper fulvescens, showing its effectiveness against several fungal strains (Freixa et al., 2001).
Total Synthesis and Configuration : Clive & Stoffman (2007) achieved the total synthesis of Conocarpan and established its absolute configuration, contributing to the understanding of its chemical structure (Clive & Stoffman, 2007).
Acetylcholinesterase Inhibitors : Abdel Bar et al. (2022) found that Conocarpus lancifolius, containing Conocarpan, acts as an acetylcholinesterase inhibitor, suggesting potential in treating neurodegenerative diseases (Abdel Bar et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
Conocarpan acetate is a bioactive compound used in life sciences research . .
Mode of Action
It has been found that conocarpan, a related compound, exhibits promising antinociceptive properties . This suggests that this compound may interact with pain receptors or related targets, leading to a reduction in the perception of pain. More research is needed to confirm this and to understand the exact mechanisms involved.
Biochemical Pathways
It’s worth noting that the acetyl coa pathway, which involves the conversion of h2 and co2 to formate, acetate, and pyruvate, is a fundamental biochemical pathway that could potentially be influenced by acetate-based compounds
Propiedades
IUPAC Name |
[4-(3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-5-15-6-11-19-18(12-15)13(2)20(23-19)16-7-9-17(10-8-16)22-14(3)21/h4-13,20H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWPLFXSDFXJEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
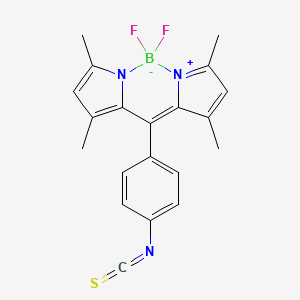
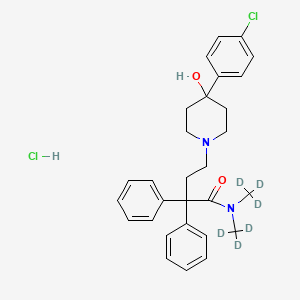
![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)

![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)
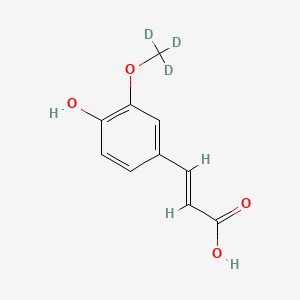
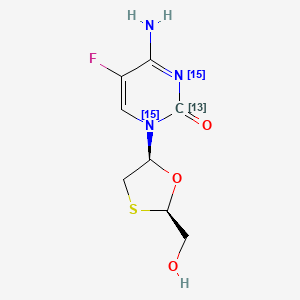
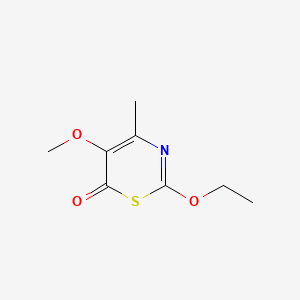
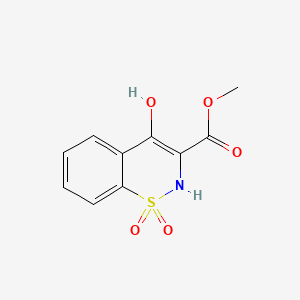
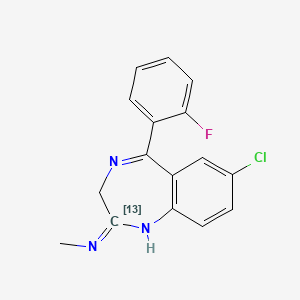
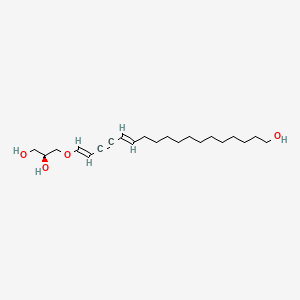
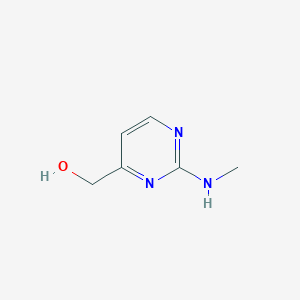
![3-[(2-Hydroxyethyl)disulfanyl]propanoic acid](/img/structure/B562613.png)
